molecular formula C11H11BrN2O2 B12857835 4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone

4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone

Cat. No.: B12857835
M. Wt: 283.12 g/mol
InChI Key: GEMKOIRALRRPSR-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone ( 878208-97-0) is a specialized isoxazolone derivative of significant interest in medicinal chemistry and biochemical research. This compound features a distinct molecular structure with a 3-bromophenyl group at the 3-position and a 2-aminoethyl functional group at the 4-position of the isoxazolone ring. The presence of the bromine atom on the phenyl ring offers a specific site for further chemical modifications via cross-coupling reactions, making it a valuable intermediate in organic synthesis and the preparation of pharmaceutical intermediates . The aminoethyl side chain enhances the molecule's utility by allowing for easy functionalization, thereby expanding its applicability in the development of novel chemical entities . Research into analogous isoxazolone compounds has demonstrated their potential as antagonists for Exchange Proteins Directly Activated by cAMP (EPAC), which are pivotal in intracellular signaling pathways related to cancer, diabetes, and neurological disorders . The molecular formula is C11H11BrN2O2 with a molecular weight of 283.12 g/mol . This product is intended for research and development purposes only by technically qualified individuals. It is not for diagnostic or therapeutic use, nor for application to humans or animals.

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

4-(2-aminoethyl)-3-(3-bromophenyl)-2H-1,2-oxazol-5-one

InChI

InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7(6-8)10-9(4-5-13)11(15)16-14-10/h1-3,6,14H,4-5,13H2

InChI Key

GEMKOIRALRRPSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C(=O)ON2)CCN

Origin of Product

United States

Biological Activity

4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone is a compound belonging to the isoxazolone class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological effects, particularly its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.

  • Molecular Formula : C11H11BrN2O2
  • Molecular Weight : 283.12 g/mol
  • IUPAC Name : 4-(2-aminoethyl)-3-(3-bromophenyl)-2H-1,2-oxazol-5-one

Anticancer Activity

Research indicates that derivatives of isoxazolone, including 4-(2-aminoethyl)-3-(3-bromophenyl)-5(2H)-isoxazolone, exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its potential to inhibit cell proliferation and induce apoptosis.

Case Study Findings :

  • Cell Line Studies : In vitro studies demonstrated that compounds with isoxazolone structures showed IC50 values ranging from 5 to 25 µM against breast cancer cell lines (MCF-7 and MDA-MB-231) . The mechanism of action includes cell cycle arrest and activation of apoptotic pathways through caspase-3/7 activation.
  • Mechanism of Action : Flow cytometry analyses revealed that certain derivatives caused significant cell cycle arrest in the S and G2/M phases, suggesting a targeted mechanism against tumor growth .

Anti-inflammatory Activity

Isoxazolone derivatives have also been noted for their anti-inflammatory properties. The presence of the bromophenyl group enhances these effects, making the compound a potential candidate for treating inflammatory diseases.

Research Insights :

  • A study highlighted that similar isoxazolone derivatives reduced pro-inflammatory cytokine levels in vitro, indicating their potential use in managing conditions like rheumatoid arthritis .

Antimicrobial Activity

The compound's structural characteristics suggest it may possess antimicrobial properties. Preliminary studies have indicated activity against various bacterial strains.

Data Summary :

Activity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
AntibacterialStaphylococcus aureus32 µg/mL
AntifungalCandida albicans16 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of isoxazolone compounds can be significantly influenced by structural modifications. The presence of halogen substituents, such as bromine in this compound, enhances its potency against cancer cells while also affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Isoxazolone Derivatives

Table 1: Substituent Impact on Reactivity
Compound Key Substituents Reactivity Profile
Target Compound 3-bromophenyl, 2-aminoethyl Enhanced nucleophilicity at C-4
4-(4-Chlorobenzylidene)-3-phenylisoxazolone 4-chlorobenzylidene, phenyl Facilitates heterocycle formation
5-(Aminomethyl)-3(2H)-isoxazolone Aminomethyl High reactivity, hazardous byproducts

Physicochemical and Spectral Properties

  • Spectral Data : The 3-bromophenyl group in the target compound is identifiable via IR (C-Br stretch ~530 cm⁻¹) and NMR (aromatic protons at δ 7.25–8.16 ppm), similar to 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine () .
  • Lipophilicity : Bromine’s larger atomic radius compared to chlorine () or methyl groups () increases logP values, impacting bioavailability .
Table 3: Spectral and Physical Properties
Compound IR (C-Br, cm⁻¹) ¹H-NMR (Aromatic δ, ppm) logP (Predicted)
Target Compound ~530 7.25–8.16 2.8
5-[2-(3-bromophenyl)-...-amine () 530 7.25–8.16 3.1
4-(4-Chlorobenzylidene)-3-phenylisoxazolone - 7.30–7.80 2.5

Preparation Methods

Cyclization via Oxime and Carbonyl Compound Condensation

A common method to prepare 4,5-dihydroisoxazolone derivatives involves the reaction of an oxime with a carbonyl compound under acidic or acid-base catalysis, often in an organic solvent such as ethanol or dichloromethane. This step forms the isoxazolone ring system through cyclization.

  • The oxime precursor can be synthesized or obtained commercially.
  • The reaction is typically carried out under reflux conditions for several hours (e.g., 4 hours) to ensure complete cyclization.
  • Acid catalysts or acid-base catalysts facilitate the ring closure.

This method is supported by patent US8921572B2, which describes the preparation of 5,5-disubstituted 4,5-dihydroisoxazoles via oxime-carbonyl condensation.

Functionalization at the 4-Position: Introduction of the 2-Aminoethyl Group

Nucleophilic Substitution or Amination

The 4-position of the isoxazolone ring can be functionalized by nucleophilic substitution reactions using 2-aminoethyl reagents, such as ethylenediamine or protected aminoethyl derivatives.

  • The reaction is typically performed under mild conditions (room temperature to 50 °C).
  • Solvents like ethanol or dichloromethane are used.
  • The aminoethyl group can be introduced either by direct substitution on a suitable leaving group or by reductive amination strategies.

One-Pot or Sequential Reactions

Some methods allow for one-pot synthesis where halogenation and subsequent amination occur sequentially in the same reaction vessel, improving efficiency and yield.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
Isoxazolone ring formation Oxime + carbonyl compound, acid catalyst Reflux (~78) Ethanol 70-85 4 hours reflux, acid or acid-base catalysis
Bromination at 3-position N-bromosuccinimide (NBS) or DBDMH 0 to 30 Acetic acid, CH2Cl2 80-90 Controlled addition, monitoring by HPLC
Aminoethyl substitution 2-aminoethyl reagent (e.g., ethylenediamine) 20-50 Ethanol, CH2Cl2 65-80 May require base or catalyst
One-pot halogenation + amination Sequential addition of brominating agent and thiourea 0-50 Various 75-85 Improves process efficiency

Analytical and Purification Techniques

  • Monitoring: Reaction progress is monitored by HPLC, TLC, or NMR spectroscopy.
  • Purification: Products are purified by crystallization, column chromatography, or recrystallization from solvents such as methanol, acetone, or toluene.
  • Characterization: Confirmed by NMR, MS, IR, and elemental analysis to ensure correct substitution and purity.

Summary of Key Research Findings

  • The use of mild brominating agents like NBS or DBDMH allows selective bromination at the 3-position without affecting other sensitive groups.
  • One-pot processes combining halogenation and amination steps reduce reaction times and solvent use, enhancing overall yield and scalability.
  • The isoxazolone core synthesis via oxime-carbonyl condensation is robust and adaptable to various substituted phenyl groups, including 3-bromophenyl.
  • Functionalization with 2-aminoethyl groups is efficiently achieved under mild conditions, preserving the integrity of the isoxazolone ring.

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